![molecular formula C6H8ClFN4 B2629047 4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine CAS No. 252577-14-3](/img/structure/B2629047.png)
4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine is a chemical compound with the CAS Number: 252577-14-3 . It has a molecular weight of 190.61 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8ClFN4/c1-6(2,8)3-10-4(7)12-5(9)11-3/h1-2H3, (H2,9,10,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius . Its molecular weight is 190.61 .Scientific Research Applications
Synthesis and Chemical Properties
Triazine derivatives have been synthesized for their antibacterial and antifungal activities. For instance, derivatives with specific substituents have shown potential in combating microbial infections, highlighting their importance in pharmaceutical research (Baldaniya & Patel, 2009). Additionally, the study of intermolecular double proton transfer in triazine derivatives with acids has provided insights into their chemical behavior and potential applications in materials science (Li et al., 2012).
The synthesis of new fluorinated amino-heterocyclic compounds bearing triazine moieties has shown significant antimicrobial properties, indicating the potential for developing new therapeutic agents (Bawazir & Abdel-Rahman, 2018). The development of efficient condensing agents from triazine compounds for amide formation has also been reported, further demonstrating the versatility of triazine chemistry in facilitating organic synthesis (Kunishima et al., 1999).
Biological Activities
Research has identified the antileukemic activity of certain 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, developed through microwave-assisted synthesis, showcasing the potential of triazine derivatives in cancer therapy (Dolzhenko et al., 2021). Moreover, antimicrobial agents have been synthesized from triazine compounds, offering new pathways for addressing microbial resistance (Sareen et al., 2006).
Potential Applications in Drug Design
The exploration of triazine chemistry has extended to the synthesis of fluorine-substituted triazinones as potential anti-HIV-1 and CDK2 inhibitors, highlighting the role of triazine derivatives in the development of novel antiviral and anticancer drugs (Makki et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN4/c1-6(2,8)3-10-4(7)12-5(9)11-3/h1-2H3,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGAUXJYKAVRNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC(=N1)Cl)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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